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Compound of Interest

Compound Name: Methyl 2-phenylnicotinate

Cat. No.: B071911 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of phenylnicotinate isomers—phenyl

nicotinate and phenyl isonicotinate—along with related alkyl esters, methyl nicotinate and ethyl

nicotinate. The objective is to offer a clear, data-driven comparison of their spectral

characteristics to aid in their identification, differentiation, and characterization in research and

development settings. This document summarizes key quantitative data from Nuclear Magnetic

Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS),

and provides detailed experimental protocols for acquiring such data.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for phenyl nicotinate, phenyl

isonicotinate, and their simpler alkyl counterparts. These compounds share a common

nicotinoyl or isonicotinoyl core, with variations in the ester group, leading to distinct spectral

features.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm)
The ¹H NMR spectra are crucial for identifying the proton environments within the molecules.

The chemical shifts of the pyridine and phenyl/alkyl protons are diagnostic. Data was recorded

in deuterated chloroform (CDCl₃).
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Proton

Assignment

Phenyl

Nicotinate

Phenyl

Isonicotinate

Methyl

Nicotinate
Ethyl Nicotinate

Pyridine H-2 ~9.35 (s) ~8.80 (d) 9.34 (s) ~9.23 (s)

Pyridine H-4 ~8.40 (dt) ~7.95 (d) ~8.97 (d) ~8.28 (dt)

Pyridine H-5 ~7.50 (dd) ~7.95 (d) ~8.04 (dd) ~7.37 (dd)

Pyridine H-6 ~8.85 (dd) ~8.80 (d) ~8.97 (d) ~8.76 (d)

Phenyl Protons 7.20-7.50 (m) 7.20-7.50 (m) - -

-OCH₃ - - 4.05 (s) -

-OCH₂CH₃ - - - ~4.46 (q)

-OCH₂CH₃ - - - ~1.42 (t)

s: singlet, d: doublet, t: triplet, q: quartet, m: multiplet, dt: doublet of triplets, dd: doublet of

doublets.[1][2]

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm)
¹³C NMR provides information on the carbon framework of the molecules. The chemical shifts

of the carbonyl carbon and the carbons of the aromatic rings are particularly informative. Data

was recorded in deuterated chloroform (CDCl₃).
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Carbon

Assignment

Phenyl

Nicotinate

Phenyl

Isonicotinate

Methyl

Nicotinate
Ethyl Nicotinate

C=O ~164.0 ~163.5 ~165.8 ~165.2

Pyridine C-2 ~154.0 ~151.0 ~153.5 ~153.4

Pyridine C-3 ~126.0 ~138.0 ~126.5 ~126.4

Pyridine C-4 ~137.5 ~122.5 ~137.0 ~136.9

Pyridine C-5 ~123.5 ~122.5 ~123.4 ~123.3

Pyridine C-6 ~151.0 ~151.0 ~151.0 ~150.9

Phenyl C-1'

(ipso)
~150.5 ~150.8 - -

Phenyl C-2'/C-6' ~122.0 ~121.8 - -

Phenyl C-3'/C-5' ~129.8 ~129.7 - -

Phenyl C-4' ~126.5 ~126.3 - -

-OCH₃ - - ~52.5 -

-OCH₂CH₃ - - - ~61.4

-OCH₂CH₃ - - - ~14.3

[3]

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
IR spectroscopy is used to identify the functional groups present in a molecule. The

characteristic stretching frequencies of the C=O (ester), C-O, and aromatic C=C and C-H

bonds are highlighted.
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Vibrational

Mode

Phenyl

Nicotinate

Phenyl

Isonicotinate

Methyl

Nicotinate
Ethyl Nicotinate

C=O Stretch

(Ester)
~1735 ~1730 ~1728 ~1725

C-O Stretch

(Ester)
1300-1100 1300-1100 1292-1120 1300-1100

Aromatic

C=C/C=N

Stretch

1600-1450 1600-1450 ~1587, ~1429 1600-1450

Aromatic C-H

Stretch
>3000 >3000 >3000 >3000

[1]

Table 4: Mass Spectrometry (MS) Data (m/z)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule upon ionization.

Ion
Phenyl

Nicotinate

Phenyl

Isonicotinate

Methyl

Nicotinate
Ethyl Nicotinate

Molecular Ion

[M]⁺
199 199 137 151

Base Peak 106 106 106 106

Key Fragments 123, 93, 77, 51 123, 93, 77, 51 122, 106, 78 123, 106, 78

The base peak at m/z 106 corresponds to the nicotinoyl or isonicotinoyl cation.[1][4]

Table 5: UV-Visible (UV-Vis) Spectroscopy Data
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

The λmax values are indicative of the conjugated systems.
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Compound λmax (nm) Solvent

Phenyl Nicotinate ~262 Ethanol

Phenyl Isonicotinate ~265 Ethanol

Methyl Nicotinate ~263 Ethanol

Ethyl Nicotinate ~263 Ethanol

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below to ensure

reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 10-20 mg of the phenylnicotinate sample for ¹H NMR (or 50-100 mg

for ¹³C NMR) and transfer it to a clean, dry vial.

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure

the sample is fully dissolved; gentle vortexing can be applied if necessary.

Filter the solution through a pipette with a small cotton or glass wool plug directly into a

clean, dry 5 mm NMR tube to remove any particulate matter.

Cap the NMR tube securely.

¹H NMR Acquisition:

Insert the sample into the NMR spectrometer.

Tune and shim the probe to optimize the magnetic field homogeneity.

Acquire the spectrum using a standard single-pulse experiment. Typical parameters on a

400 MHz spectrometer include a 90° pulse angle, a spectral width of 16 ppm, a relaxation

delay of 1-2 seconds, and 16-32 scans for a good signal-to-noise ratio.
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Process the Free Induction Decay (FID) with an exponential window function and perform

a Fourier transform.

Phase and baseline correct the spectrum.

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an

internal standard like tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition:

Insert the sample into the NMR spectrometer.

Tune and shim the probe.

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

Typical parameters on a 100 MHz spectrometer include a 30° pulse angle, a spectral width

of 240 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (often

several hundred to thousands) to achieve an adequate signal-to-noise ratio.

Process the FID with an exponential window function and perform a Fourier transform.

Phase and baseline correct the spectrum.

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal of the FTIR spectrometer is clean by wiping it with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Place a small amount of the solid or liquid phenylnicotinate sample directly onto the ATR

crystal.

For solid samples, apply pressure using the anvil to ensure good contact between the

sample and the crystal.
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Data Acquisition:

Collect a background spectrum of the empty, clean ATR crystal.

Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4

cm⁻¹ over a range of 4000-400 cm⁻¹.

The instrument's software automatically ratios the sample spectrum against the

background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction (Electron Ionization - EI with GC-MS):

Prepare a dilute solution of the phenylnicotinate sample (e.g., 1 mg/mL) in a volatile

solvent such as dichloromethane or ethyl acetate.

Inject a small volume (e.g., 1 µL) into the Gas Chromatograph (GC) coupled to the Mass

Spectrometer (MS).

The GC separates the components of the sample, and the eluting compounds enter the

MS source.

Data Acquisition (EI-MS):

In the ion source, molecules are bombarded with a beam of high-energy electrons

(typically 70 eV).

The resulting positively charged ions (molecular ion and fragment ions) are accelerated

and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge

ratio (m/z).

A detector records the abundance of each ion.

The mass spectrum is generated by plotting the relative abundance of ions against their

m/z values.

UV-Visible (UV-Vis) Spectroscopy
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Sample Preparation:

Prepare a stock solution of the phenylnicotinate sample in a UV-transparent solvent (e.g.,

ethanol or methanol) at a known concentration (e.g., 1 mg/mL).

Dilute the stock solution to an appropriate concentration (typically in the micromolar range)

to ensure the maximum absorbance is within the linear range of the spectrophotometer

(ideally between 0.1 and 1.0).

Prepare a blank solution containing only the solvent.

Data Acquisition:

Use a dual-beam UV-Vis spectrophotometer.

Fill one quartz cuvette with the blank solution and another with the sample solution.

Place the cuvettes in the spectrophotometer.

Record the absorbance spectrum over a specified wavelength range (e.g., 200-400 nm).

The instrument automatically subtracts the absorbance of the blank from the sample

absorbance.

Identify the wavelength of maximum absorbance (λmax).

Experimental Workflow
The following diagram illustrates the logical workflow for a comprehensive comparative

spectroscopic analysis of phenylnicotinate compounds.
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Caption: Workflow for Spectroscopic Comparison.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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